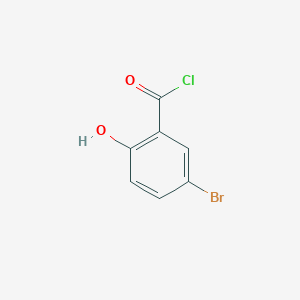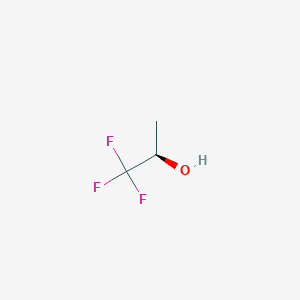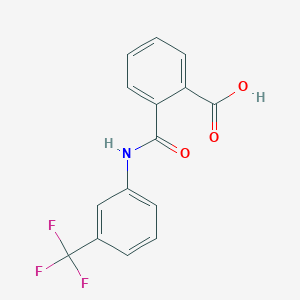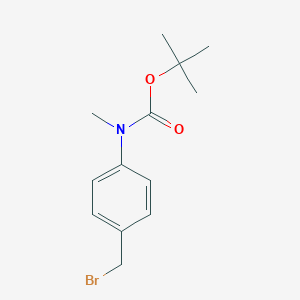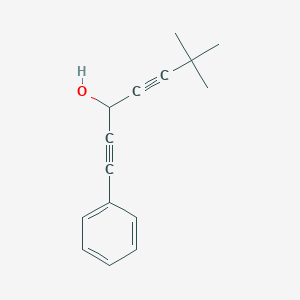
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol, also known as DPM-1001, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pentadiyne family, which is characterized by a carbon-carbon triple bond conjugated with a carbon-carbon double bond. The unique structure of DPM-1001 makes it a promising candidate for a range of research applications, including biological and chemical studies.
Mechanism Of Action
The mechanism of action of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol is not fully understood, but studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. This may be due to its ability to inhibit the activity of certain enzymes that are involved in cell proliferation. Additionally, 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has been shown to modulate the activity of certain signaling pathways that are involved in inflammation and oxidative stress.
Biochemical And Physiological Effects
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in cell proliferation, and modulate the activity of signaling pathways involved in inflammation and oxidative stress. Additionally, 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of a range of diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases. However, one limitation of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on the compound.
Future Directions
There are a number of future directions for research on 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol. One area of focus could be on further elucidating the compound's mechanism of action, which could help to inform the development of targeted therapies. Additionally, future research could focus on exploring the potential applications of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol in the treatment of other diseases beyond cancer, such as inflammatory and autoimmune diseases. Finally, future studies could explore the potential of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol as a tool for chemical and biochemical research, due to its unique structure and properties.
Synthesis Methods
The synthesis of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol can be achieved through a multi-step process involving the reaction of phenylacetylene with tert-butyl lithium, followed by the reaction of the resulting intermediate with 2,2-dimethyl-1,3-propanediol. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Scientific Research Applications
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has been the subject of extensive scientific research due to its potential applications in a range of fields. One of the most promising areas of research is in the development of new drugs and therapies. Studies have shown that 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has potent anti-tumor activity, making it a potential candidate for the treatment of cancer. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases.
properties
CAS RN |
162467-52-9 |
|---|---|
Product Name |
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol |
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
6,6-dimethyl-1-phenylhepta-1,4-diyn-3-ol |
InChI |
InChI=1S/C15H16O/c1-15(2,3)12-11-14(16)10-9-13-7-5-4-6-8-13/h4-8,14,16H,1-3H3 |
InChI Key |
CSGWKPQLEYDPDV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(C#CC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(C)C#CC(C#CC1=CC=CC=C1)O |
synonyms |
1-(1,1-diMethylethyl)-5-phenyl-1,4-pentadiyn-3-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



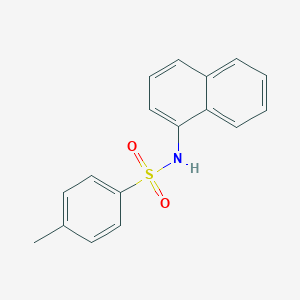
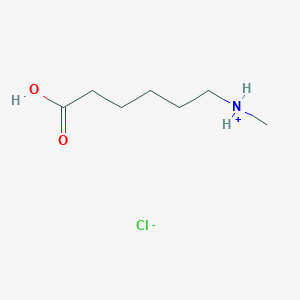
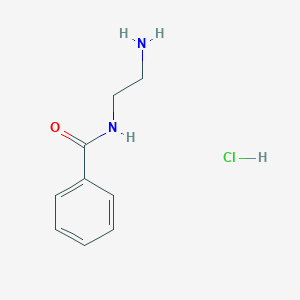
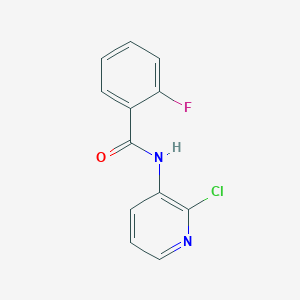
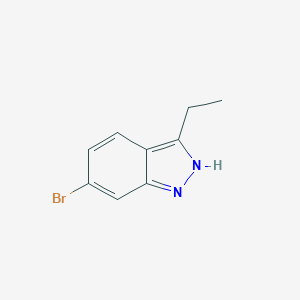
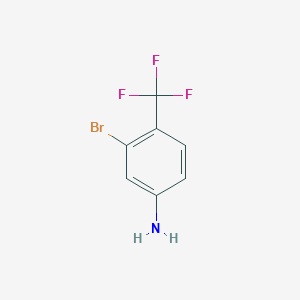
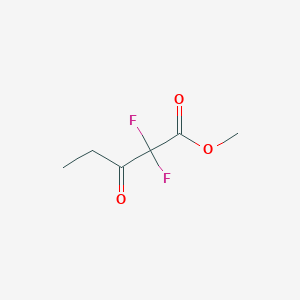
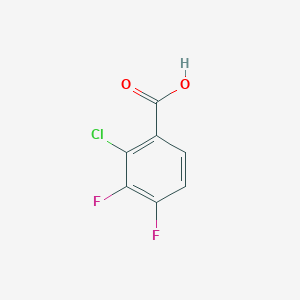
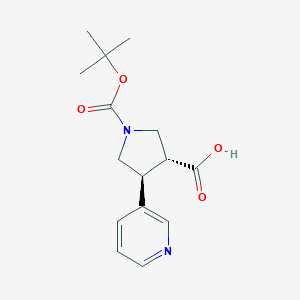
![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)
